molecular formula C11H25BrN2S B12801314 Decylthiuronium bromide CAS No. 4270-04-6

Decylthiuronium bromide

Cat. No.: B12801314
CAS No.: 4270-04-6
M. Wt: 297.30 g/mol
InChI Key: AIMGOVGURXKJON-UHFFFAOYSA-N
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Description

Decylthiuronium bromide is a chemical compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of a decyl group attached to a thiuronium moiety, with bromide as the counterion. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decylthiuronium bromide typically involves the reaction of decylamine with thiourea in the presence of hydrobromic acid. The reaction proceeds as follows:

  • Decylamine is reacted with thiourea in an aqueous solution.
  • Hydrobromic acid is added to the reaction mixture to facilitate the formation of this compound.
  • The product is then isolated and purified through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

Decylthiuronium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiuronium group to a thiol or other reduced forms.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like chloride, iodide, or other anions can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.

Scientific Research Applications

Decylthiuronium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.

    Biology: The compound is employed in the study of membrane proteins and lipid interactions due to its surfactant properties.

    Medicine: Research is being conducted on its potential use as an antimicrobial agent.

    Industry: It is used in the formulation of cleaning agents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of decylthiuronium bromide involves its interaction with biological membranes and proteins. The decyl group provides hydrophobic interactions, while the thiuronium moiety can form hydrogen bonds and electrostatic interactions with target molecules. These interactions disrupt the structure and function of biological membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • Dodecyltrimethylammonium bromide
  • Cetyltrimethylammonium bromide
  • Hexadecyltrimethylammonium bromide

Comparison

Decylthiuronium bromide is unique due to the presence of the thiuronium group, which imparts distinct chemical and biological properties. Compared to other quaternary ammonium compounds, it has enhanced surfactant properties and a broader range of applications in scientific research and industry.

Properties

4270-04-6

Molecular Formula

C11H25BrN2S

Molecular Weight

297.30 g/mol

IUPAC Name

decyl carbamimidothioate;hydrobromide

InChI

InChI=1S/C11H24N2S.BrH/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;/h2-10H2,1H3,(H3,12,13);1H

InChI Key

AIMGOVGURXKJON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC(=N)N.Br

Origin of Product

United States

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